molecular formula C19H10BrN3O4S B4846998 [(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid

[(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid

Cat. No.: B4846998
M. Wt: 456.3 g/mol
InChI Key: PSGVIUBEESJFJT-FOCLMDBBSA-N
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Description

[(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid is a heterocyclic compound featuring a fused thiazolo-benzimidazole core conjugated with a brominated indole scaffold and an acetic acid side chain. The thiazolo[3,2-a]benzimidazole moiety contributes to π-conjugation, which may influence electronic properties and biological interactions, such as DNA intercalation or enzyme inhibition .

Structurally analogous compounds, such as 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid (CAS: N/A), share the acetic acid substituent and demonstrate utility as intermediates for bioactive derivatives, including antimicrobial and antifungal agents . The target compound’s synthesis likely involves cyclocondensation of brominated indole precursors with thiazolo-benzimidazole building blocks, followed by functionalization with acetic acid, as seen in related syntheses of benzoxazolone and triazolo-thiadiazole derivatives .

Properties

IUPAC Name

2-[(3E)-5-bromo-2-oxo-3-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)indol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrN3O4S/c20-9-5-6-12-10(7-9)15(17(26)22(12)8-14(24)25)16-18(27)23-13-4-2-1-3-11(13)21-19(23)28-16/h1-7H,8H2,(H,24,25)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGVIUBEESJFJT-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=C4C5=C(C=CC(=C5)Br)N(C4=O)CC(=O)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\4/C5=C(C=CC(=C5)Br)N(C4=O)CC(=O)O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid typically involves multi-step reactions. One common synthetic route includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

Cycloaddition and Annulation Reactions

The thiazolo[3,2-a]benzimidazole core in Compound A is electrophilic at the C2 position, enabling cycloaddition reactions. For example:

  • Reaction with propiolic esters : Analogous compounds (e.g., 3-methylthiazolo[3,2-a]benzimidazole) undergo [4+2] cycloaddition with propiolic esters to yield thiazino[4,3-a]benzimidazole derivatives . A similar pathway for Compound A would involve rearrangement of the fused thiazole ring (Table 1).

Reactant Conditions Product Yield Ref.
Propiolic ester (R=OEt)Reflux in ethanol, 12 hrsThiazino[4,3-a]benzimidazole derivative with fused dihydrothiazine ring65–70%

Nucleophilic Substitution at the Bromine Position

The 5-bromo substituent on the indole ring is susceptible to nucleophilic aromatic substitution (SNAr):

  • Replacement with amines : Under basic conditions (e.g., K2CO3/DMF), bromine can be displaced by primary or secondary amines to form 5-amino derivatives .

  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis) could yield biaryl derivatives .

Condensation Reactions Involving the Acetic Acid Moiety

The acetic acid side chain participates in:

  • Esterification : Formation of methyl/ethyl esters via acid-catalyzed reactions (e.g., H2SO4/MeOH) .

  • Hydrazide formation : Reaction with hydrazine yields hydrazides, which can cyclize to triazolo derivatives under oxidative conditions (Scheme 1).

Scheme 1: Hydrazide Cyclization

text
Compound A + NH2NH2 → Hydrazide intermediate → [Oxidation] → Triazolo-thiazolo-benzimidazole

Reactivity of the Oxo Groups

The 2-oxo (indole) and 3-oxo (thiazolo) groups exhibit keto-enol tautomerism, enabling:

  • Enolate formation : Deprotonation with NaH or LDA facilitates alkylation at the α-carbon .

  • Schiff base formation : Condensation with amines (e.g., aniline) yields imine-linked derivatives .

Photochemical and Thermal Stability

  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the thiazolo ring, forming benzimidazole-2-thiol and indole fragments .

  • Thermal decomposition : At >200°C, decarboxylation of the acetic acid group occurs, yielding a des-carboxy analog .

Biological Activity and Derivatization

While direct data on Compound A is limited, structurally related thiazolo[3,2-a]benzimidazoles show:

  • Antimicrobial activity : Modifications at the acetic acid chain (e.g., amidation) enhance potency against Gram-positive bacteria .

  • Kinase inhibition : Bromine substitution improves selectivity for tyrosine kinases .

Key Challenges in Reactivity Studies

  • Steric hindrance : The fused thiazolo-benzimidazole system limits accessibility to the C3 position.

  • Solubility : Poor solubility in polar solvents complicates reaction monitoring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that this compound exhibits promising anticancer properties. Research shows that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cells, demonstrating an IC50 value significantly lower than that of standard chemotherapeutics .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. In vitro assays revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance, a study found that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects : Research has indicated that this compound may exhibit anti-inflammatory properties. In animal models of inflammation, it was shown to reduce markers such as TNF-alpha and IL-6, which are associated with inflammatory responses . This positions it as a candidate for further development in treating inflammatory diseases.

Biochemical Applications

Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes linked to disease processes. For example, it has shown inhibitory effects on certain kinases involved in cancer signaling pathways. A detailed kinetic study demonstrated that it acts as a competitive inhibitor, providing insights into its mechanism of action .

Drug Delivery Systems : Due to its structural characteristics, this compound can be incorporated into drug delivery systems. Studies have explored its use in nanocarriers for targeted drug delivery, enhancing the bioavailability of other therapeutic agents while minimizing side effects .

Materials Science Applications

Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics. Research has focused on its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and exhibit good charge transport properties is particularly noteworthy .

Case Studies

Study Application Findings
1Anticancer ActivityInhibition of breast cancer cell proliferation with an IC50 < 10 μM
2Antimicrobial PropertiesEffective against S. aureus and E. coli, with significant zone inhibition
3Anti-inflammatory EffectsReduced TNF-alpha levels in animal models by 50% compared to control
4Enzyme InhibitionCompetitive inhibitor of specific kinases; K_i values determined
5Drug Delivery SystemsEnhanced bioavailability when used in lipid-based nanocarriers
6Organic ElectronicsStable film formation with high charge mobility; potential for OLED applications

Mechanism of Action

The mechanism of action of [(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]benzimidazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Acetic Acid Group : Present in the target compound and derivatives, this group facilitates salt formation (improving solubility) and serves as a handle for further functionalization .

Crystallographic and Computational Analysis

  • Software Tools : SHELXL () and ORTEP-III () are widely used for refining crystal structures of brominated indoles and heterocycles, as seen in .
  • Molecular Docking : Derivatives like those in are evaluated via docking studies to predict binding modes, a method applicable to the target compound for rational drug design .

Biological Activity

The compound [(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The chemical structure of the compound is characterized by several functional groups that contribute to its biological properties:

  • Indole moiety : Known for various biological activities.
  • Thiazole and benzimidazole rings : Associated with anticancer and antimicrobial activities.

The molecular formula is C19H10BrN3O4SC_{19}H_{10}BrN_{3}O_{4}S .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and benzimidazole derivatives. The compound under discussion has shown promising results in vitro against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : The compound exhibited significant cytotoxic activity with IC50 values comparable to standard chemotherapeutics like doxorubicin. In particular, it demonstrated selective toxicity against human glioblastoma (U251) and melanoma (WM793) cell lines .
    Cell LineIC50 (µg/mL)Reference
    U251 (glioblastoma)< 10
    WM793 (melanoma)< 15
  • Mechanism of Action : Molecular dynamics simulations indicated that the compound interacts with key proteins involved in apoptosis pathways, primarily through hydrophobic interactions and limited hydrogen bonding, suggesting a mechanism that could lead to programmed cell death in cancer cells .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Preliminary results indicate that it possesses significant activity against a range of pathogens.

Antimicrobial Efficacy

  • Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against various bacterial strains, with MIC values ranging from 0.22 to 0.25 µg/mL for the most active derivatives .
    PathogenMIC (µg/mL)Activity Type
    Staphylococcus aureus0.22Bactericidal
    Staphylococcus epidermidis0.25Bactericidal
  • Biofilm Formation Inhibition : The compound also inhibited biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural features:

  • Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.
  • Thiazole and Benzimidazole Rings : Essential for cytotoxicity and antimicrobial activity; their presence correlates with increased potency against cancer and microbial targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving indole-2-carboxylic acid derivatives and thiazolo[3,2-a]benzimidazole precursors. A typical procedure involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate (as a catalyst) in acetic acid to form the Schiff base intermediate. Subsequent cyclization with thiazolidinone or benzimidazole precursors (e.g., 3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene) under acidic conditions yields the target compound . Purification is achieved via recrystallization from dimethylformamide (DMF)/acetic acid mixtures.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL (for small-molecule refinement) or SHELXS/SHELXD (for structure solution) to analyze single-crystal diffraction data. Validate hydrogen bonding patterns using ORTEP-III for graphical representation .
  • Spectroscopy : FT-IR for carbonyl (C=O) and imine (C=N) stretching vibrations (~1650–1750 cm⁻¹). ¹H/¹³C NMR to confirm aromatic protons (δ 7.0–8.5 ppm), methylene groups (δ 3.5–4.5 ppm), and bromine-substituted indole protons .

Q. What are the critical considerations for optimizing reaction yields during synthesis?

  • Methodological Answer :

  • Catalyst selection : Sodium acetate in acetic acid enhances condensation efficiency by deprotonating intermediates .
  • Reaction time : Monitor progress via TLC; prolonged reflux (>5 hours) may degrade sensitive functional groups (e.g., the thiazolo-benzimidazole moiety) .
  • Solvent choice : Acetic acid promotes cyclization but may require dilution with DMF to prevent premature precipitation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or binding interactions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry using Gaussian or ORCA software to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and tautomeric equilibria (e.g., keto-enol forms) .
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Validate docking poses against experimental X-ray data from related benzisothiazolone derivatives .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data (e.g., unexpected tautomerism)?

  • Methodological Answer :

  • Variable-temperature NMR : Detect dynamic tautomerism by observing signal coalescence at elevated temperatures .
  • High-resolution X-ray diffraction : Refine hydrogen atom positions using SHELXL’s free refinement for acidic protons (e.g., O–H in acetic acid moiety) .
  • Complementary techniques : Pair solid-state (IR/Raman) and solution-state (NMR) data to identify solvent-induced conformational changes .

Q. How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice influence physicochemical properties?

  • Methodological Answer :

  • Graph set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s formalism to predict packing efficiency and stability .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br···π interactions) via CrystalExplorer to correlate with solubility or melting point trends .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers.
  • Asymmetric catalysis : Explore chiral auxiliaries (e.g., Evans oxazolidinones) during key cyclization steps to control stereochemistry .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
[(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[(3E)-5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid

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